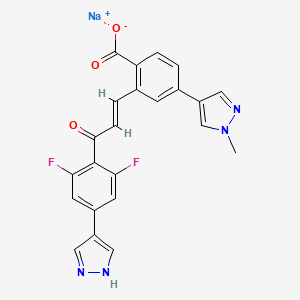
Hydroxy-PEG4-C2-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-PEG4-methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. Methyl ester can be hydrolyzed under strong basic condition.
Aplicaciones Científicas De Investigación
Tumor-Acidity-Triggered Drug Delivery and Controlled Release
Hydroxy-PEG4-C2-methyl ester, as part of PEG-detachable pH-responsive polymers, is significant in cancer chemotherapy. These polymers, forming micelles, enable efficient accumulation at tumor sites and controlled drug release based on pH value changes. The detachment of PEG and protonation facilitate cellular uptake by tumor cells and escape from endo-/lysosomes due to the "proton-sponge" effect, ensuring high therapeutic efficacy and minimal cytotoxicity (Xu et al., 2019).
Enhancement of Hydrolytic Stability in Biomaterials
Hydroxy-PEG4-C2-methyl ester contributes to the hydrolytic stability of biomaterials. Its incorporation into hydrogel structures leads to the formation of ester linkages at crosslink points, which are resistant to hydrolysis. This quality is advantageous for long-term applications like replacements for vitreous, cartilage, and nucleus pulposus (Tong et al., 2011).
Protein Adsorption Inhibition for Biomedical Coatings
The adsorption of PEG-esterified fatty acids at various surfaces is key to creating coatings that inhibit protein adsorption. This function is vital in biomedical applications, such as in the development of drug carriers and medical implants, where preventing protein adsorption is crucial (Malmsten & Alstine, 1996).
Hydrolytic Behavior in Drug Prodrugs
Hydroxy-PEG4-C2-methyl ester is instrumental in understanding the hydrolytic behavior of drug prodrugs. Studies on PEG derivatives of ibuprofen revealed insights into how these prodrugs release the parent drug in different pH environments, highlighting the potential of such PEGylated prodrugs in drug delivery (Davaran et al., 2006).
Synthesis and Characterization of Thermo-Responsive Polyurethane Hydrogels
The use of hydroxy-PEG4-C2-methyl ester in synthesizing thermo-responsive polyurethane hydrogels for controlled drug release has been explored. These hydrogels, combining biodegradable poly(e-caprolactone) diols with hydrophilic PEG, show great promise for biomedical applications such as drug delivery, with the ability to modulate swelling and thermo-responsive behavior (París et al., 2013).
Environmental Detection of Poly(Ethylene Glycols) and Related Forms
Studies on the detection of PEGs and related forms in environmental waters have utilized hydroxy-PEG4-C2-methyl ester. This research is crucial for understanding the environmental impact and levels of these contaminants in natural waters (Crescenzi et al., 1997).
Propiedades
Fórmula molecular |
C12H24O7 |
|---|---|
Peso molecular |
280.32 |
Nombre IUPAC |
methyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C12H24O7/c1-15-12(14)2-4-16-6-8-18-10-11-19-9-7-17-5-3-13/h13H,2-11H2,1H3 |
Clave InChI |
ABLVCDPHCRXTRK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCOCCOCCOCCOCCO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Hydroxy-PEG4-methyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,7R,10R,13R,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1192819.png)

![1-{3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophen-2-yl}ethen-1-amine](/img/structure/B1192828.png)
![2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B1192829.png)
